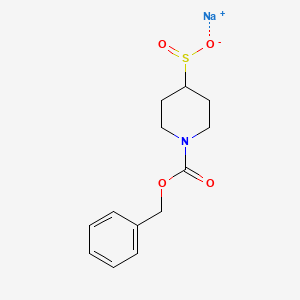

Sodium N-benzyloxycarbonyl-4-piperidinesulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium N-benzyloxycarbonyl-4-piperidinesulfinate is a sulfinate reagent bearing an N-substituted piperidine moiety. It is commonly used in organic synthesis, particularly for the late-stage functionalization of nitrogen-containing heterocycles. The compound has the empirical formula C13H16NNaO4S and a molecular weight of 305.33 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-benzyloxycarbonyl-4-piperidinesulfinate typically involves the reaction of N-benzyloxycarbonyl-4-piperidone with sodium sulfinate under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are carefully monitored to achieve high efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium N-benzyloxycarbonyl-4-piperidinesulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: It can be reduced to yield sulfides.

Substitution: The sulfinate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution, but typically involve the use of catalysts and specific solvents.

Major Products Formed:

Oxidation: Sulfonates

Reduction: Sulfides

Substitution: Various substituted derivatives depending on the reactants used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Sodium N-benzyloxycarbonyl-4-piperidinesulfinate has been investigated for its potential antiviral properties. Research indicates that derivatives of piperidine, including those with benzyloxycarbonyl substitutions, exhibit significant activity against influenza viruses. Specifically, the N-benzyl 4,4-disubstituted piperidines have shown promise as inhibitors of the hemagglutinin fusion peptide interaction, which is crucial for viral entry into host cells . The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the piperidine ring can enhance antiviral efficacy while minimizing cytotoxicity.

Anticancer Applications

The compound's derivatives have also been explored for anticancer activities. Studies have identified that certain piperidine-based compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer . The mechanism often involves apoptosis induction and enzyme inhibition, particularly targeting carbonic anhydrase IX, which plays a role in tumor progression .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in C–H functionalization reactions. This process is considered a "holy grail" in synthetic organic chemistry due to its ability to convert C–H bonds into C–C, C–N, or C–O bonds efficiently . The use of this compound allows for the development of complex molecules with diverse functional groups.

Research has highlighted the biological activity of this compound derivatives in various pharmacological contexts:

- Enzyme Inhibition : Compounds derived from this sulfinate have demonstrated enzyme inhibitory activity, particularly against acetylcholinesterase and urease .

- Antibacterial Properties : Some derivatives exhibit antibacterial effects, contributing to their potential as therapeutic agents against bacterial infections .

Table 1: Summary of Biological Activities

Case Studies

-

Influenza Virus Inhibition

A study focused on N-benzyl 4,4-disubstituted piperidines demonstrated their ability to inhibit H1N1 virus through a novel mechanism involving hemagglutinin fusion peptide interaction. This research not only identified effective compounds but also provided insights into their binding mechanisms through computational studies . -

Anticancer Evaluation

Another investigation evaluated the anticancer properties of piperidine derivatives against various human cancer cell lines. The results showed significant cytotoxic effects and highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Mécanisme D'action

The mechanism of action of Sodium N-benzyloxycarbonyl-4-piperidinesulfinate involves its role as a sulfinate reagent. It participates in radical-based regioselective C–H functionalization of electron-deficient heteroarenes. The regioselectivity can be effectively tuned by modifying the pH and solvent selection, allowing for precise control over the reaction outcomes .

Comparaison Avec Des Composés Similaires

- Sodium tetrahydropyransulfinate

- Sodium propane-1-sulfinate

- Sodium N-Boc-azetidine-3-sulfinate

Comparison: Sodium N-benzyloxycarbonyl-4-piperidinesulfinate is unique due to its N-substituted piperidine moiety, which provides distinct reactivity and selectivity in chemical reactions. Compared to other sulfinates, it offers enhanced regioselectivity and tunability, making it a valuable reagent in organic synthesis .

Activité Biologique

Sodium N-benzyloxycarbonyl-4-piperidinesulfinate is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C13H16NNaO4S. Its structural features include:

- A piperidine ring, which is crucial for its biological activity.

- A benzyloxycarbonyl group that enhances its stability and solubility.

- A sulfinyl group that may contribute to its reactivity and interaction with biological targets.

The compound is classified as a sulfinate reagent and is often utilized in organic synthesis, particularly in the formation of C-C bonds and C-H activation reactions .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research focusing on N-benzyl 4,4-disubstituted piperidines has shown that modifications to the piperidine structure can yield compounds with significant activity against influenza viruses. The mechanism involves inhibition of hemagglutinin-mediated membrane fusion, which is critical for viral entry into host cells.

Key Findings:

- Inhibition Mechanism : The compound acts by binding to a novel site on the hemagglutinin protein, preventing the fusion of viral and cellular membranes. This was elucidated through computational studies that identified critical interactions between the compound and specific amino acids in the hemagglutinin structure .

- Structure-Activity Relationship (SAR) : Variations in substituents on the piperidine ring significantly affect antiviral potency. For example, maintaining a benzyl group at certain positions was found essential for activity, while substitutions with bulky groups led to decreased efficacy .

Antibacterial Activity

In addition to its antiviral properties, this compound has been evaluated for antibacterial activity. Studies have demonstrated its effectiveness against various bacterial strains through mechanisms such as disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways.

Case Studies:

- Inhibition of Type III Secretion Systems : Research indicated that certain derivatives of piperidine compounds could inhibit type III secretion systems (T3SS) in pathogenic bacteria, which are crucial for their virulence. This inhibition was shown to be dose-dependent, suggesting potential therapeutic applications in treating bacterial infections .

- Cytotoxicity Assessment : While exploring its antibacterial properties, it was essential to assess cytotoxicity against mammalian cells. Compounds were screened for their ability to inhibit bacterial growth without adversely affecting host cells, ensuring a favorable therapeutic index .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

sodium;1-phenylmethoxycarbonylpiperidine-4-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S.Na/c15-13(18-10-11-4-2-1-3-5-11)14-8-6-12(7-9-14)19(16)17;/h1-5,12H,6-10H2,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXWFQBBQAGBHZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)[O-])C(=O)OCC2=CC=CC=C2.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16NNaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.